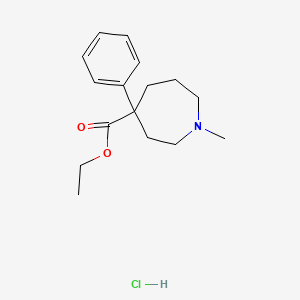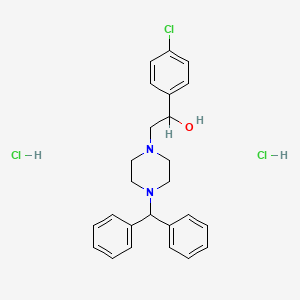
Triethanolamine thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethanolamine thiocyanate is an organic compound that combines the properties of triethanolamine and thiocyanate. Triethanolamine is a versatile compound used in various industrial applications due to its ability to act as a surfactant, emulsifier, and pH adjuster. Thiocyanate, on the other hand, is known for its role in various chemical reactions, particularly in the formation of coordination complexes. The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Triethanolamine thiocyanate can be synthesized through the reaction of triethanolamine with thiocyanic acid or its salts, such as ammonium thiocyanate. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of the desired product. The general reaction can be represented as follows:
N(CH2CH2OH)3+HSCN→N(CH2CH2OH)3SCN+H2O
Industrial Production Methods
Industrial production of this compound involves the use of large-scale reactors where triethanolamine and thiocyanic acid or its salts are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product. The resulting compound is then purified through processes such as crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
Triethanolamine thiocyanate undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form different sulfur-containing compounds.
Substitution: The thiocyanate group can participate in substitution reactions, where it is replaced by other nucleophiles.
Complexation: this compound can form coordination complexes with metal ions, which are useful in various catalytic and industrial processes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and metal salts (e.g., copper sulfate). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanate group can yield sulfonic acids, while substitution reactions can produce various thiocyanate derivatives.
Wissenschaftliche Forschungsanwendungen
Triethanolamine thiocyanate has a wide range of applications in scientific research, including:
Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent.
Industry: It is used in the formulation of various industrial products, such as corrosion inhibitors, surfactants, and emulsifiers.
Wirkmechanismus
The mechanism of action of triethanolamine thiocyanate involves its ability to form coordination complexes with metal ions. The triethanolamine moiety acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This complexation enhances the reactivity of the metal ions, facilitating various chemical reactions. The thiocyanate group can also participate in redox reactions, contributing to the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triethanolamine: A versatile compound used in various industrial applications, known for its ability to act as a surfactant, emulsifier, and pH adjuster.
Thiocyanate: Known for its role in various chemical reactions, particularly in the formation of coordination complexes.
Diethanolamine thiocyanate: Similar to triethanolamine thiocyanate but with two ethanolamine groups instead of three.
Uniqueness
This compound is unique due to its combination of triethanolamine and thiocyanate properties. This dual functionality allows it to participate in a wide range of chemical reactions and form stable coordination complexes with metal ions. Its versatility makes it valuable in various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
7048-26-2 |
|---|---|
Molekularformel |
C6H15NO3.CHNS C7H16N2O3S |
Molekulargewicht |
208.28 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;thiocyanic acid |
InChI |
InChI=1S/C6H15NO3.CHNS/c8-4-1-7(2-5-9)3-6-10;2-1-3/h8-10H,1-6H2;3H |
InChI-Schlüssel |
VTKGGWOFETWPBG-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)CCO.C(#N)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![[(3aS,4R,6R,7R,7aS)-4-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-2,2-dimethyl-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate](/img/structure/B12770441.png)



